Methyl 2-(quinolin-3-yl)propanoate
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Overview
Description
Methyl 2-(quinolin-3-yl)propanoate is an organic compound with the molecular formula C13H13NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(quinolin-3-yl)propanoate can be synthesized through various methods. One common approach involves the esterification of 2-(quinolin-3-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(quinolin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
Methyl 2-(quinolin-3-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-(quinolin-3-yl)propanoate involves its interaction with various molecular targets. It can bind to specific enzymes and receptors, modulating their activity. The quinoline ring system is known to interact with DNA and proteins, affecting cellular processes such as replication and transcription .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, which shares the quinoline ring system.
2-Methylquinoline: A derivative with a methyl group at the 2-position.
Quinoline-3-carboxylic acid: A carboxylic acid derivative of quinoline.
Uniqueness
Methyl 2-(quinolin-3-yl)propanoate is unique due to its ester functional group, which imparts different chemical reactivity and biological activity compared to other quinoline derivatives. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
154369-17-2 |
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Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
methyl 2-quinolin-3-ylpropanoate |
InChI |
InChI=1S/C13H13NO2/c1-9(13(15)16-2)11-7-10-5-3-4-6-12(10)14-8-11/h3-9H,1-2H3 |
InChI Key |
KQOSNSIBEYFGKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2N=C1)C(=O)OC |
Origin of Product |
United States |
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